molecular formula C13H8BrFN2OS B1519213 3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine CAS No. 1097153-77-9

3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine

Cat. No. B1519213
M. Wt: 339.18 g/mol
InChI Key: BXXLZSMGVCTZJJ-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine (BTFO) is an organic compound that has been studied for its potential applications in scientific research. BTFO has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Thermodynamic and Electrochemical Evaluation

Compounds with structures similar to "3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine" have been studied for their corrosion inhibition properties on mild steel in acidic media. Triazole Schiff bases were synthesized and investigated, showing that the inhibition efficiency increases with concentration. These compounds follow the Langmuir isotherm in adsorption and have been proven to be effective through various thermodynamic, electrochemical, and surface morphology examinations (Turuvekere K. Chaitra et al., 2015).

Antimicrobial Activities

New derivatives have been synthesized from reactions involving primary amines, showing significant antimicrobial activities against various test microorganisms. The synthesis approach and the biological evaluation of these compounds reveal their potential as novel antimicrobial agents (H. Bektaş et al., 2007).

Structural Characterization and Analysis

Research on the synthesis and characterization of alkyl substituted N,4-diphenyl thiazole-2-amine derivatives has provided insights into their structural properties through crystal X-ray diffraction, demonstrating distinct molecular conformations and intermolecular interactions (AfraQuasar A. Nadaf et al., 2019).

Photophysical Properties Study

Novel fluorescent derivatives have been synthesized and their photophysical properties evaluated, showing promising applications in the field of fluorescence and materials science for their absorption and emission characteristics (Vikas Padalkar et al., 2015).

Synthesis and Structural Insights

The synthesis and structural analysis of isostructural compounds have contributed to the understanding of molecular design and the development of materials with potential applications in pharmaceuticals and materials science. The detailed structural determination by single crystal diffraction has opened pathways for the exploration of new compounds (B. Kariuki et al., 2021).

properties

IUPAC Name

3-(5-bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN2OS/c14-10-6-5-9(19-10)12-11(13(16)18-17-12)7-1-3-8(15)4-2-7/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXLZSMGVCTZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(ON=C2C3=CC=C(S3)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine
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3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine
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3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine
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3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine
Reactant of Route 5
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3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine
Reactant of Route 6
3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine

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